molecular formula C23H23Cl2N3OS B6516380 N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899905-63-6

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516380
CAS No.: 899905-63-6
M. Wt: 460.4 g/mol
InChI Key: ICNLEFHNAZHXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. This compound is characterized by two 4-chlorophenyl substituents: one attached to the acetamide nitrogen and the other to the spiro-diene moiety. The spiro[4.6] ring system introduces conformational rigidity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLEFHNAZHXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of substituted spiro compounds. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula

The molecular formula of this compound is C19H19Cl2N3SC_{19}H_{19}Cl_2N_3S, indicating the presence of multiple functional groups that contribute to its biological activity.

Structural Characteristics

The compound features a diazaspiro structure which is known for its ability to interact with various biological targets. The presence of the sulfanyl group enhances its potential for enzyme inhibition and interaction with biomolecules.

Antimicrobial Activity

Research has shown that compounds containing spiro structures often exhibit significant antimicrobial properties. For instance, a study on related spiro compounds demonstrated their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM against urease, indicating strong enzyme inhibition capabilities .

Anticancer Activity

The anticancer potential of diazaspiro compounds has been explored in several studies. For example, derivatives similar to this compound have been reported to inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. In particular, its structural components may allow it to inhibit acetylcholinesterase (AChE), which is a critical target in the treatment of neurodegenerative diseases such as Alzheimer's . Additionally, its efficacy against urease suggests potential applications in treating conditions like peptic ulcers.

Study 1: Antiviral Activity

A recent study focused on the antiviral activity of related compounds against human adenovirus (HAdV). Compounds derived from similar scaffolds exhibited selectivity indexes greater than 100 and sub-micromolar potency against HAdV . This suggests that this compound may also possess antiviral properties worthy of further investigation.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the spiro structure can significantly affect biological activity. The introduction of different substituents on the phenyl rings was shown to modulate both potency and selectivity against various biological targets . This emphasizes the need for further synthetic exploration to optimize the compound's therapeutic profile.

Data Table: Biological Activity Overview

Activity Type Target IC50 Value Reference
AntibacterialSalmonella typhi2.14 µM
AnticancerVarious cancer cell linesVaries
Acetylcholinesterase InhibitionAChENot specified
AntiviralHuman adenovirus< 0.27 µM

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, diazaspiro compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of diazaspiro compounds showed promising results against human cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Compounds containing sulfur and nitrogen in their structures have been noted for their antimicrobial activities. N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide may exhibit similar properties, potentially serving as a lead compound for developing new antimicrobial agents .

Neurological Applications

The spiro structure of this compound suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Research has indicated that such compounds can influence serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety .

Case Study 1: Anticancer Activity Evaluation

In a controlled study, derivatives of diazaspiro compounds were tested against various cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed that the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a template for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a common acetamide-thioether scaffold with several analogs, differing primarily in substituents and spiro ring size. Key comparisons include:

Compound Substituents Spiro Ring Molecular Weight Key Differences
Target Compound 4-Cl-C₆H₄ (acetamide), 4-Cl-C₆H₄ (spiro) 4.6 ~487.4 (estimated) Baseline for comparison.
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 3,4-Cl₂-C₆H₃ (spiro), 4-MeO-C₆H₄ (acetamide) 4.6 490.443 Increased steric bulk (3,4-dichloro vs. 4-Cl); methoxy group enhances polarity.
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 4-Cl-C₆H₄ (acetamide), 4-F-C₆H₄ (spiro) 4.5 ~471.9 (estimated) Smaller spiro ring (4.5 vs. 4.6); fluorine substituent reduces hydrophobicity.
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 4-Cl-C₆H₄ (spiro), 3,4-Me₂-C₆H₃ (acetamide) 4.5 ~485.0 (estimated) Methyl groups increase lipophilicity; smaller spiro ring alters ring strain.
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) influence electronic distribution and solubility. For instance, the 4-methoxy group in enhances polarity, whereas methyl groups in favor lipophilicity .
  • Molecular Weight : The dichloro analog has the highest molecular weight (490.44), while fluorinated is lighter (~471.9), impacting pharmacokinetic properties like diffusion rates.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. For example, analogous compounds like N-(4-chlorophenyl) derivatives are synthesized by reacting sulfonamide intermediates with acetic anhydride under reflux conditions . Optimization may involve adjusting molar ratios, solvent systems (e.g., ethanol or DMF), and reaction times. Controlled copolymerization methods, as described for polycationic reagents, can also guide reaction design .
  • Validation : Monitor reaction progress via TLC or HPLC (e.g., using Chromolith columns for high-resolution separation) .

Q. How is X-ray crystallography used to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol solutions) and analyzed using SHELXL for refinement . Key parameters include bond lengths (C–S: ~1.78 Å, C–N: ~1.45 Å) and torsion angles (e.g., nitro group deviations from aromatic planes) .
  • Data Interpretation : Compare crystallographic data with analogous structures (e.g., N-(4-chlorophenyl)acetamide derivatives) to validate geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as deviations in bond angles or torsion angles?

  • Analysis Framework :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs ). Discrepancies in torsion angles (e.g., O–N–C–C deviations >10°) may arise from crystal packing effects .
  • Software Tools : Use SHELXL’s restraints for disordered atoms or employ density functional theory (DFT) to model electronic effects on geometry .
    • Case Study : In N-(4-chloro-2-nitrophenyl) derivatives, intermolecular H-bonding (C–H⋯O) influences packing, altering torsion angles by ~15° .

Q. What computational strategies predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Screen against targets like Pfmrk kinase (malaria) or Hedgehog pathway proteins using AutoDock Vina. Prioritize sulfanyl and diazaspiro motifs for binding affinity analysis .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors from PubChem data .
    • Validation : Compare predicted IC50 values with in vitro assays (e.g., enzyme inhibition in diabetic or Alzheimer’s models ).

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). For example, Omura-Sharma-Swern oxidation workflows in flow chemistry enable rapid parameter screening .
  • Case Study : AZD8931 synthesis achieved 2-5% yield via 11 steps; similar protocols can be adapted by substituting chlorophenyl intermediates .

Methodological Challenges

Q. How do polymorphism and solvatomorphism affect the compound’s physicochemical properties?

  • Techniques :

  • Thermal Analysis : Use DSC/TGA to identify polymorphic transitions (e.g., melting points ±5°C between forms) .
  • Powder XRD : Compare diffraction patterns with single-crystal data to detect lattice variations .
    • Case Study : Polymorphs of N-(4-chlorophenyl)acetamide analogs exhibit differences in solubility (>61.3 µg/mL) and stability under humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.